REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:21])([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([C:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[O:14])[CH2:9][CH2:8]1)=[O:6])[CH3:3].[BH4-].[Na+]>CO>[CH3:3][C:2]([CH3:21])([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([CH:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[OH:14])[CH2:9][CH2:8]1)=[O:6])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)N1CCC(CC1)C(=O)C=1C=NC=CC1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (25 mL) and ethyl acetate (100 mL, 2×50 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed sequentially with 1N aqueous sodium hydroxide (25 mL) and brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC(=O)N1CCC(CC1)C(O)C=1C=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.17 mmol | |
AMOUNT: MASS | 5.02 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |